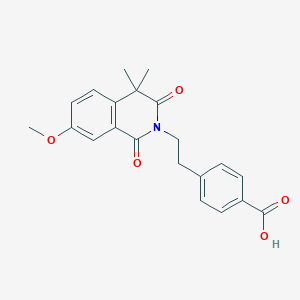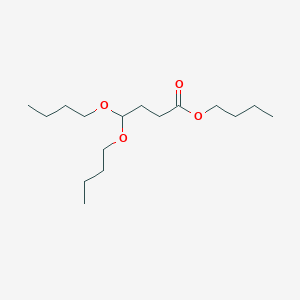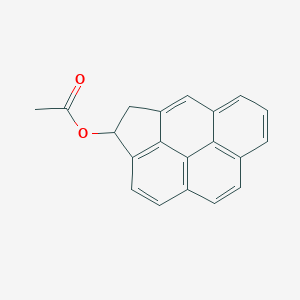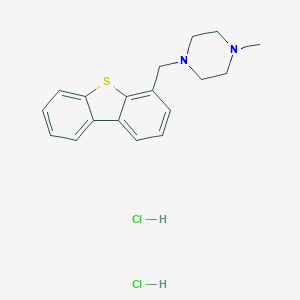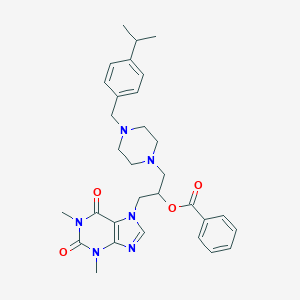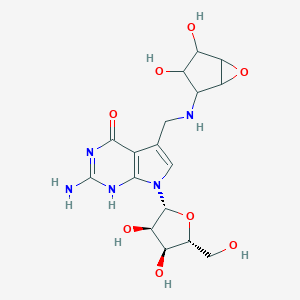
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. It has also been shown to have antioxidant properties and can scavenge free radicals, which can protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride are diverse and depend on the specific application. In cardiovascular diseases, it can improve blood flow to the heart and reduce blood pressure. In cancer, it can inhibit tumor cell growth and induce apoptosis. In neurological disorders, it can protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride in lab experiments is its well-established synthesis method and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is to elucidate its mechanism of action and identify specific pathways that it targets. Additionally, there is potential for the development of novel derivatives with improved efficacy and selectivity. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments and to optimize experimental design.
Métodos De Síntesis
The synthesis of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride involves the reaction of theophylline with benzylamine, followed by the addition of 1-(2-hydroxy-3-chloropropyl)-4-benzylpiperazine. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride has been studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects and can improve blood flow to the heart. In cancer, it has been investigated as a potential anti-tumor agent due to its ability to inhibit tumor cell growth and induce apoptosis. In neurological disorders, it has been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
105319-52-6 |
|---|---|
Nombre del producto |
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride |
Fórmula molecular |
C28H37Cl2N7O3 |
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C28H35N7O3.2ClH/c1-31-25-24(26(37)32(2)28(31)38)35(27(30-25)29-17-21-9-5-3-6-10-21)20-23(36)19-34-15-13-33(14-16-34)18-22-11-7-4-8-12-22;;/h3-12,23,36H,13-20H2,1-2H3,(H,29,30);2*1H |
Clave InChI |
VOWBYAMVXOXXAK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
Sinónimos |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxy-propyl]-1,3-di methyl-purine-2,6-dione dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



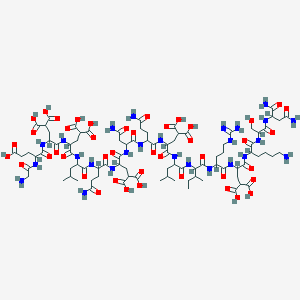
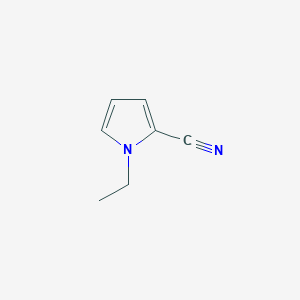
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
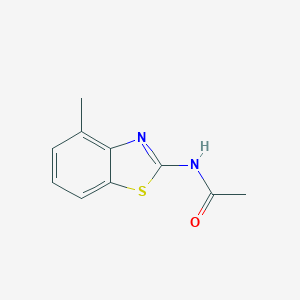
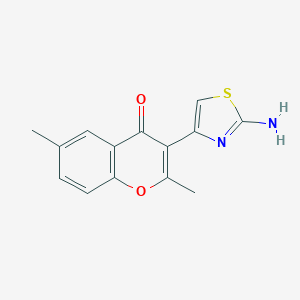
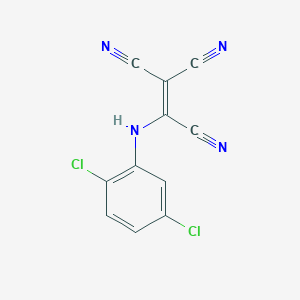
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
